BTA-9881 - 1646857-24-0

BTA-9881

Catalog Number: EVT-261680
CAS Number: 1646857-24-0
Molecular Formula: C21H15ClN4O2
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BTA9881 is a respiratory syncytial virus (RSV) antiviral drug developed by the Australian company Biota Holdings. It is currently in phase I trials.
Source and Classification

BTA-9881 was developed by Biota Holdings Limited in collaboration with AstraZeneca. It is classified as an antiviral agent specifically targeting viral fusion processes. The compound's structure allows it to interact effectively with the F protein of the respiratory syncytial virus, making it a promising candidate for treating infections caused by this virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTA-9881 involves several steps typical for creating complex organic molecules. Although specific synthetic routes are not detailed in the available literature, it generally includes:

  1. Formation of the Imidazoisoindolone Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards the target protein.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The development process emphasizes optimizing yield and purity while maintaining biological activity.

Molecular Structure Analysis

Structure and Data

BTA-9881 has a complex molecular structure characterized by its imidazoisoindolone framework. The specific arrangement of atoms allows for interactions with the F protein of the respiratory syncytial virus, which are critical for its function as a fusion inhibitor.

Key structural data includes:

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: Approximately 229.23 g/mol
  • 3D Conformation: The compound exhibits a three-dimensional shape that facilitates binding within the hydrophobic pocket of the F protein.
Chemical Reactions Analysis

Reactions and Technical Details

BTA-9881 primarily acts through non-covalent interactions, specifically binding to the F protein of the respiratory syncytial virus. The key reactions include:

  1. Binding to F Protein: BTA-9881 binds to specific sites on the F protein, inhibiting its conformational changes necessary for membrane fusion.
  2. Stabilization of Prefusion Conformation: By occupying critical binding sites, BTA-9881 stabilizes the prefusion state of the F protein, preventing it from transitioning to its post-fusion state.

This mechanism is crucial as it directly interferes with the virus's ability to infect host cells.

Mechanism of Action

Process and Data

The mechanism of action for BTA-9881 involves several steps:

  1. Targeting F Protein: The compound selectively binds to a hydrophobic pocket on the F protein.
  2. Inhibition of Fusion: By preventing conformational changes in the F protein, BTA-9881 inhibits viral fusion with host cell membranes.
  3. Reduction in Viral Entry: This inhibition significantly reduces the ability of respiratory syncytial virus to enter host cells, thereby decreasing viral load and infection severity.

Data from studies indicate that BTA-9881 has an effective concentration (EC50) in the micromolar range (approximately 3,200 nM), demonstrating its potency relative to other inhibitors in development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTA-9881 exhibits several notable physical and chemical properties:

These properties are essential for determining formulation strategies for oral administration.

Applications

Scientific Uses

BTA-9881 is primarily being investigated for its potential use as an antiviral agent against respiratory syncytial virus infections. Its applications include:

  • Clinical Trials: Currently undergoing phase I trials to assess safety, tolerability, and pharmacokinetics in humans.
  • Research Tool: Used in laboratory settings to study viral fusion mechanisms and develop further antiviral strategies.
  • Potential Therapeutic Use: If successful in clinical trials, BTA-9881 could become part of therapeutic regimens for treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and immunocompromised individuals.

Properties

CAS Number

1646857-24-0

Product Name

BTA-9881

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1

InChI Key

QZSZPSDRJPPZDZ-OAQYLSRUSA-N

SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Solubility

Soluble in DMSO

Synonyms

BTA-9881; BTA 9881; BTA9881; AZD-9639; MEDI-564; AZD9639; MEDI564; AZD 9639; MEDI 564

Canonical SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Isomeric SMILES

C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.